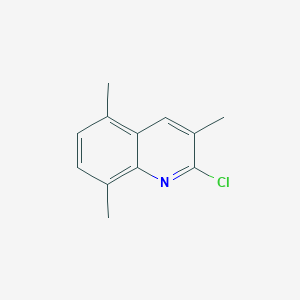

2-Chloro-3,5,8-trimethylquinoline

Description

2-Chloro-3,5,8-trimethylquinoline (CAS: 948290-53-7) is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position and methyl groups at the 3-, 5-, and 8-positions of the quinoline ring. This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development . Its structural features, including electron-withdrawing chlorine and electron-donating methyl groups, influence its reactivity and physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-chloro-3,5,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAWNRJCEPOMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588968 | |

| Record name | 2-Chloro-3,5,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-41-3 | |

| Record name | 2-Chloro-3,5,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5,8-trimethylquinoline typically involves the chlorination of 3,5,8-trimethylquinoline. One common method is the reaction of 3,5,8-trimethylquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The

Biological Activity

2-Chloro-3,5,8-trimethylquinoline (C12H12ClN) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, including antitumor, antiviral, and antibacterial properties. Its molecular weight is approximately 205.68 g/mol, and it features a chloro substituent at the 2-position along with three methyl groups at the 3-, 5-, and 8-positions. This article explores the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12ClN |

| Molecular Weight | 205.68 g/mol |

| CAS Number | 948290-41-3 |

| Appearance | Yellow crystalline solid |

Antiviral Activity

Research has indicated that quinoline derivatives exhibit significant antiviral activities against various viruses. A study highlighted that quinolines, including derivatives similar to this compound, were effective against strains such as Zika virus, enterovirus, and human immunodeficiency virus (HIV) . These compounds may act by inhibiting viral replication or interfering with viral entry into host cells.

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies. For instance, a study on azetidin-2-one fused quinoline derivatives demonstrated that these compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications in quinolines can enhance their antimicrobial efficacy.

Case Study: Antibacterial Efficacy

A specific study assessed the antimicrobial activity of synthesized quinoline derivatives using the filter paper disc method. The results showed that certain derivatives of 2-chloro-3-formyl quinolines had superior inhibitory effects compared to standard antibiotics . This suggests that the modification of quinoline structures can lead to enhanced biological activity.

Antitumor Activity

In addition to antiviral and antibacterial properties, there is emerging evidence supporting the antitumor potential of quinoline derivatives. Certain studies have suggested that compounds like this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, potentially disrupting replication processes in both bacterial and cancer cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that quinolines can induce oxidative stress in cells, leading to cell death in pathogens or tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Chloro-3,5,8-trimethylquinoline and related quinoline derivatives:

Structural and Reactivity Differences

- Substituent Position Effects: The methyl group arrangement in this compound creates distinct steric and electronic environments compared to its isomer 2-Chloro-3,5,7-trimethylquinoline. The 8-methyl group in the former may hinder electrophilic substitution at adjacent positions, whereas the 7-methyl isomer could exhibit enhanced solubility due to reduced symmetry .

- Functional Group Variations: 3-(Chloromethyl)quinoline hydrochloride features a reactive chloromethyl group, enabling nucleophilic substitution reactions, unlike the methyl-substituted derivatives. This makes it a preferred intermediate in drug synthesis (e.g., antimalarials) .

- Ring Saturation: 2-Chloro-5,6,7,8-tetrahydroquinoline has a partially saturated ring, reducing aromaticity and altering its electronic properties. This structural modification enhances its utility in hydrogenation reactions and agrochemical applications .

Research and Application Insights

- Pharmacological Potential: Quinoline derivatives with chloro and methyl groups are explored for antimicrobial and anticancer activities.

- Synthetic Utility: this compound’s chlorine atom facilitates cross-coupling reactions, while methyl groups stabilize intermediates in heterocyclic synthesis. This contrasts with tetrahydroquinoline derivatives, which are more suited for redox-sensitive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.